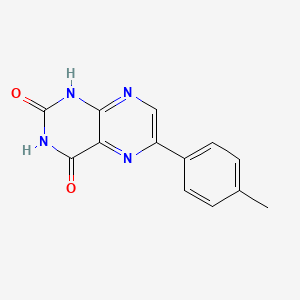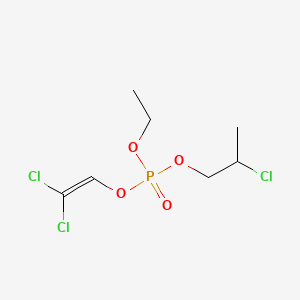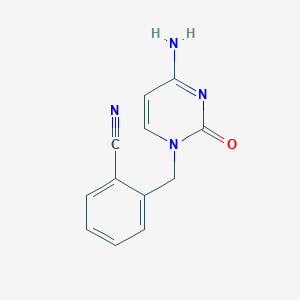
4,4-Dimethyl-6-methylidenecholestane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-6-methylidenecholestane is a compound with the chemical formula C₃₀H₅₂. It is a derivative of cholestane, characterized by the presence of two methyl groups at the 4th position and a methylene group at the 6th position.
Métodos De Preparación
The synthesis of 4,4-Dimethyl-6-methylidenecholestane involves several steps, typically starting from cholestane derivatives. One common method includes the alkylation of cholestane with methylating agents to introduce the methyl groups at the 4th position. The methylene group at the 6th position can be introduced through a series of reactions involving dehydrogenation and subsequent methylene insertion .
Reaction conditions typically include elevated temperatures and controlled atmospheres to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
4,4-Dimethyl-6-methylidenecholestane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-6-methylidenecholestane involves its interaction with specific molecular targets and pathways. In biological systems, it may influence cholesterol metabolism by acting on enzymes involved in the biosynthesis and degradation of cholesterol. The presence of the methylene group at the 6th position can affect the compound’s binding affinity and specificity for these enzymes, leading to altered metabolic outcomes .
Comparación Con Compuestos Similares
4,4-Dimethyl-6-methylidenecholestane can be compared with other cholestane derivatives, such as:
Cholestane: The parent compound, lacking the additional methyl and methylene groups.
4,4-Dimethylcholestane: Similar structure but without the methylene group at the 6th position.
6-Methylidenecholestane: Contains the methylene group but lacks the additional methyl groups at the 4th position.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. These differences can be exploited in various applications, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
64647-67-2 |
|---|---|
Fórmula molecular |
C30H52 |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-6-methylidene-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C30H52/c1-20(2)11-9-12-21(3)24-13-14-25-23-19-22(4)27-28(5,6)16-10-17-30(27,8)26(23)15-18-29(24,25)7/h20-21,23-27H,4,9-19H2,1-3,5-8H3/t21-,23+,24-,25+,26+,27?,29-,30-/m1/s1 |
Clave InChI |
FOWHEPAEIBBQRP-XPSJYITRSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4[C@@]3(CCCC4(C)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=C)C4C3(CCCC4(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





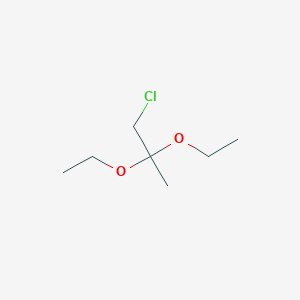
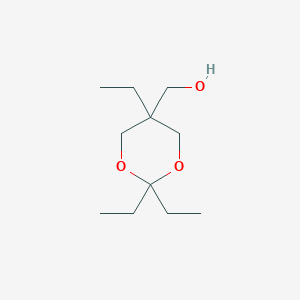
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)

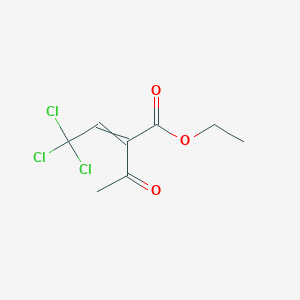
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)

